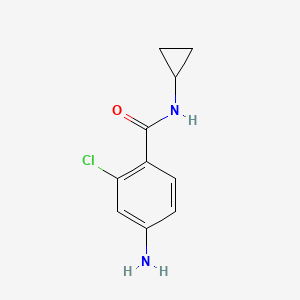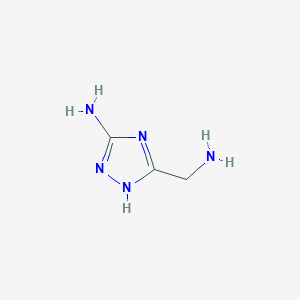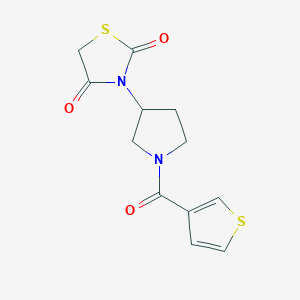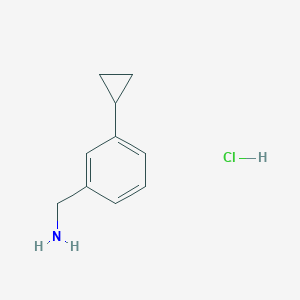
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a urea derivative that is likely to be synthesized for its potential biological activities. Urea derivatives are known for their wide range of biological applications, including anticancer properties. Although the specific compound is not directly mentioned in the provided papers, similar urea derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl chloride to form the urea linkage. In the context of the provided papers, 1-aryl-3-(2-chloroethyl) ureas were synthesized from 4-phenylbutyric acid and alkylanilines . Similarly, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized with different solvent exposure moieties and substituents on the terminal phenyl group . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group (C=O) flanked by two amine groups (N-H). The specific substituents attached to the urea core can significantly influence the compound's molecular geometry and electronic properties, which in turn can affect its biological activity. The presence of aromatic rings and substituents such as chloro, methoxy, dimethylamino, and methylpiperazinyl groups in the compound of interest suggests potential for interactions with biological targets through various non-covalent interactions.
Chemical Reactions Analysis
Urea derivatives can undergo a variety of chemical reactions, including hydrolysis, alkylation, and nitrosation. The provided papers do not detail reactions specific to the compound , but they do mention that N-nitroso derivatives of 1-aryl-3-(2-chloroethyl) ureas were found to be inactive, suggesting that nitrosation may not be a desirable modification for maintaining anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which are important for the compound's bioavailability and pharmacokinetics. For instance, the introduction of polar groups like methoxy or dimethylamino may increase solubility in aqueous media, which is beneficial for biological applications. The provided papers do not offer specific data on the physical and chemical properties of the compound , but such properties are typically determined empirically through experimentation.
Aplicaciones Científicas De Investigación
However, the broader topics covered in the search results suggest interest in urea and its derivatives for various applications, such as:
Electrochemical Technology and Ionic Liquids : Research has explored the role of ionic liquids, including urea derivatives, in electroplating and energy storage, highlighting advancements in handling these substances for technological applications (Tsuda, Stafford, & Hussey, 2017).
Urea in Wine : Studies on the determination of urea in wine have been conducted to understand its impact on yeast metabolism and the production of ethyl carbamate, a known carcinogen, pointing towards the need for monitoring and controlling urea levels in alcoholic beverages (Francis, 2006).
Urea Biosensors : Advances in biosensors for detecting urea concentration highlight the relevance of this compound in diagnosing and monitoring various health conditions, showcasing the integration of nanomaterials and polymers for improved sensor performance (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).
Amyloid Imaging in Alzheimer's Disease : Research on amyloid imaging ligands, including those with dimethylamino components, underscores the importance of chemical compounds in diagnosing and understanding Alzheimer's disease, offering insights into the progression of amyloid deposits in the brain (Nordberg, 2007).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN5O2/c1-27(2)19-8-5-17(6-9-19)21(29-13-11-28(3)12-14-29)16-25-23(30)26-20-15-18(24)7-10-22(20)31-4/h5-10,15,21H,11-14,16H2,1-4H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBILHSGLPCEQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)





![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone](/img/structure/B2514119.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2514120.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2514121.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2514126.png)
